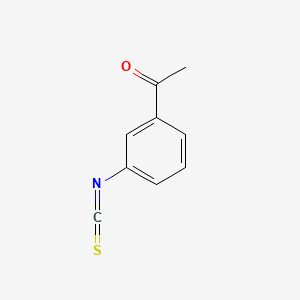

3-Acetylphenyl Isothiocyanate

Description

The exact mass of the compound 1-(3-Isothiocyanatophenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-isothiocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-7(11)8-3-2-4-9(5-8)10-6-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGANVWCPAAIVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334377 | |

| Record name | 3-Acetylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-71-1 | |

| Record name | 3-Acetylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3125-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetylphenyl Isothiocyanate (CAS 3125-71-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Acetylphenyl Isothiocyanate

This compound, with the CAS number 3125-71-1, is an aromatic organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. Its molecular structure, featuring a reactive isothiocyanate group and a synthetically versatile acetyl moiety on a phenyl ring, positions it as a valuable building block for the creation of a diverse array of heterocyclic compounds and novel thiourea derivatives. These resulting molecules have shown promise in a variety of therapeutic areas, capitalizing on the well-documented biological activities of the isothiocyanate class of compounds.

Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are known for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The isothiocyanate group (–N=C=S) is a highly reactive electrophile, readily undergoing addition reactions with nucleophiles such as amines and thiols. This reactivity is central to both its utility in chemical synthesis and its mechanism of action in biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering a technical resource for professionals engaged in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 3125-71-1 | |

| Molecular Formula | C₉H₇NOS | [3][4] |

| Molecular Weight | 177.22 g/mol | [3][4] |

| Appearance | Colorless to white to yellow to orange to brown fused solid or clear liquid as melt | [3] |

| Purity | ≥96.0% (GC) | [3] |

| IUPAC Name | 1-(3-isothiocyanatophenyl)ethanone | [3][4] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below are the key spectral features:

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands that are indicative of its key functional groups. A very strong and broad band is expected in the region of 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (–N=C=S) group.[5] Additionally, a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group is anticipated around 1680-1700 cm⁻¹. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic protons will appear as a complex multiplet in the downfield region (typically between 7.0 and 8.0 ppm). The three protons of the methyl group will present as a singlet further upfield, likely in the range of 2.5-2.7 ppm.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. The carbonyl carbon of the acetyl group is expected to resonate significantly downfield, around 197 ppm. The carbon of the isothiocyanate group typically appears in the range of 130-140 ppm, though the signal can sometimes be broad.[6][7] The aromatic carbons will produce a series of signals in the 120-140 ppm region, and the methyl carbon of the acetyl group will be observed upfield, around 26 ppm.

Synthesis of this compound: A Practical Approach

The synthesis of aryl isothiocyanates from their corresponding anilines is a well-established transformation in organic chemistry. A common and reliable method involves the reaction of the amine with thiophosgene or a thiophosgene equivalent. Given the hazardous nature of thiophosgene, alternative methods are often preferred. One such method is the decomposition of a dithiocarbamate salt, which can be generated in situ from the corresponding primary amine.

Representative Synthetic Protocol

This protocol is a general method for the synthesis of aryl isothiocyanates and can be adapted for the preparation of this compound from 3-aminoacetophenone.

Step 1: Formation of the Dithiocarbamate Salt

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in a suitable organic solvent such as ethanol or aqueous ammonia.

-

Cool the solution in an ice bath.

-

To the cooled and stirred solution, add carbon disulfide (CS₂) dropwise.

-

Continue stirring for 1-2 hours at room temperature to allow for the formation of the ammonium dithiocarbamate salt, which may precipitate from the solution.

Step 2: Decomposition to the Isothiocyanate

-

To the suspension of the dithiocarbamate salt, add a solution of a desulfurizing agent. A common and effective reagent for this step is lead nitrate.[8]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product can be isolated by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography or distillation under reduced pressure.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis, particularly for the construction of nitrogen- and sulfur-containing heterocycles.

Reactions at the Isothiocyanate Group

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in synthesizing a wide range of derivatives.

-

Formation of Thiourea Derivatives: The reaction of this compound with primary or secondary amines readily affords the corresponding N,N'-disubstituted or N,N,N'-trisubstituted thiourea derivatives. These thioureas are not only stable compounds but also serve as important intermediates for the synthesis of various heterocyclic systems.[9] Furthermore, thiourea derivatives themselves have exhibited a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[1][9]

-

Synthesis of Heterocycles: The reaction of this compound with bifunctional nucleophiles provides a direct route to a variety of heterocyclic scaffolds. For instance, reaction with α-amino ketones or α-amino acids can lead to the formation of thiazole and thiazolidinone derivatives, respectively. These heterocyclic cores are prevalent in many biologically active molecules.

Reactions Involving the Acetyl Group

The acetyl group provides another site for chemical modification. The carbonyl group can undergo a range of classical reactions, such as reduction to an alcohol, oxidation, or condensation reactions at the α-carbon. This allows for further diversification of the molecular scaffold, enabling the synthesis of a wider array of derivatives for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented in publicly available literature, its potential as a building block in drug discovery can be inferred from the broader class of isothiocyanates and related acetophenone derivatives.

-

As a Scaffold for Kinase Inhibitors: The acetophenone moiety is a common feature in a number of kinase inhibitors.[10][11] The ability to modify both the acetyl group and introduce various substituents via the isothiocyanate handle makes this compound an attractive starting point for the synthesis of novel kinase inhibitor libraries. For example, the acetyl group can be a key interaction point within the ATP-binding pocket of a kinase, and the thiourea derivatives can be designed to occupy adjacent hydrophobic pockets.

-

Development of Novel Anticancer and Anti-inflammatory Agents: Isothiocyanates are well-known for their anticancer and anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in cellular stress response and inflammation.[11] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds that combine the bioactivity of the isothiocyanate pharmacophore with other structural motifs to enhance potency and selectivity. The synthesis of thiourea derivatives from isothiocyanates has been a fruitful strategy in the development of new therapeutic agents.[12][13]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. As with other isothiocyanates, it is likely to be an irritant to the skin, eyes, and respiratory tract. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality allows for the construction of a wide range of complex molecules, including thiourea derivatives and various heterocyclic systems. While the full scope of its applications is still being explored, its structural features suggest that it will continue to be a useful tool for researchers and scientists working at the forefront of medicinal chemistry and the development of new therapeutic agents. Further research into the specific biological activities of its derivatives is warranted and is likely to uncover novel compounds with significant therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L10134.03 [thermofisher.com]

- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

An In-depth Technical Guide to 3-Acetylphenyl Isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-Acetylphenyl Isothiocyanate, a versatile bifunctional reagent with significant potential in organic synthesis and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and prospective applications of this compound, grounding all claims in authoritative scientific literature.

Core Molecular and Physicochemical Profile

This compound, systematically named 1-(3-isothiocyanatophenyl)ethanone, is an aromatic compound featuring both a ketone and an isothiocyanate functional group. This unique combination makes it a valuable building block for creating a diverse array of heterocyclic compounds and complex molecular architectures.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Properties

A summary of its key physical and chemical properties is presented in Table 1. These parameters are essential for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 3125-71-1 | [2][3] |

| IUPAC Name | 1-(3-isothiocyanatophenyl)ethan-1-one | [3] |

| Appearance | Colorless to yellow/orange/brown fused solid or clear liquid as melt | [2] |

| Density | ~1.11 g/cm³ | N/A |

| Melting Point | 26-28 °C | N/A |

| Boiling Point | 136 °C at 2 mmHg | N/A |

Synthesis of this compound

The synthesis of aryl isothiocyanates is a well-established area of organic chemistry. The most common and efficient methods involve the conversion of the corresponding primary amine, in this case, 3-aminoacetophenone. The general strategy involves the in-situ formation of a dithiocarbamate salt, followed by its decomposition to yield the isothiocyanate.[4][5][6]

Causality of Reagent Choice

The conversion of a primary amine to an isothiocyanate requires a source for the "=C=S" moiety. Carbon disulfide (CS₂) is the most common and cost-effective reagent for this purpose. The reaction proceeds via the nucleophilic attack of the amine on CS₂, forming a dithiocarbamic acid, which is then deprotonated by a base (e.g., triethylamine, potassium carbonate) to form a stable dithiocarbamate salt.

The subsequent step is the critical decomposition of this salt. This is an elimination reaction that requires an electrophilic reagent to "activate" one of the sulfur atoms, facilitating its removal along with a proton. Reagents like tosyl chloride, acetyl chloride, or 2,4,6-trichloro-1,3,5-triazine (TCT) are effective for this purpose.[6][7] They react with the dithiocarbamate to form an unstable intermediate that readily eliminates to give the desired isothiocyanate. The choice of aqueous or organic conditions can be adapted based on the solubility and reactivity of the starting amine.[7]

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of an aryl isothiocyanate from a primary aryl amine.

Caption: Generalized workflow for the two-step, one-pot synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a self-validating system, where reaction progress can be monitored by thin-layer chromatography (TLC), and the final product identity is confirmed by spectroscopic analysis.

Materials:

-

3-Aminoacetophenone

-

Potassium Carbonate (K₂CO₃)

-

Carbon Disulfide (CS₂)

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium Hydroxide (NaOH) solution (6 N)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminoacetophenone (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and a minimal amount of an organic co-solvent if needed for solubility.

-

Dithiocarbamate Formation: Cool the mixture in an ice bath. Add carbon disulfide (1.2 eq) dropwise to the stirring solution over 20-30 minutes. Allow the reaction to stir at room temperature for several hours. Monitor the consumption of the starting amine by TLC.

-

Decomposition: Once the amine is consumed, cool the reaction mixture back to 0 °C. In a separate beaker, dissolve TCT (0.5 eq) in dichloromethane. Add the TCT solution dropwise to the reaction mixture.

-

Reaction Completion: Stir the biphasic mixture for approximately 30-60 minutes at 0 °C. The reaction is complete when TLC analysis shows the formation of the isothiocyanate product.

-

Workup: Basify the mixture to a pH > 11 with 6 N NaOH solution to dissolve the cyanuric acid byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Reactivity and Synthetic Applications

The dual functionality of this compound dictates its reactivity. The isothiocyanate group is a potent electrophile, while the acetyl group's carbonyl carbon is also electrophilic, and its alpha-protons are acidic.

The Electrophilic Nature of the Isothiocyanate Group

The central carbon atom of the -N=C=S group is highly electrophilic and readily reacts with a wide range of nucleophiles.[8] This reactivity is the cornerstone of its utility in constructing thiourea derivatives and various sulfur- and nitrogen-containing heterocycles.[9][10]

Common Nucleophilic Reactions:

-

With Amines: Primary and secondary amines react to form N,N'-disubstituted thioureas. These thiourea derivatives are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[11][12]

-

With Alcohols/Thiols: Alcohols and thiols react to form thiocarbamates and dithiocarbamates, respectively.

-

With Carbanions: Active methylene compounds can react with the isothiocyanate group, leading to the formation of various heterocyclic systems like thiazoles.[13]

Caption: Reactivity of this compound with common nucleophiles.

Role in Drug Discovery and Development

While specific studies on this compound are emerging, the broader class of isothiocyanates and compounds containing the acetylphenyl moiety are well-documented for their biological activities.

-

Anticancer Potential: Isothiocyanates are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death) and the modulation of enzymes involved in carcinogen metabolism.[4][11][14] Thiazole derivatives, which can be synthesized from this precursor, are also a privileged scaffold in oncology.[13]

-

Antimicrobial Agents: Thiourea derivatives have shown significant promise as antimicrobial agents. The synthesis of N,N'-bis(3-acetylphenyl)thiourea, a symmetrical thiourea, highlights a direct application pathway for this isothiocyanate in developing new antibacterial and antifungal compounds.[14]

-

Enzyme Inhibition: The thiourea functionality can act as a hydrogen bond donor and acceptor, making it an effective motif for interacting with enzyme active sites. For instance, related bis-thiourea derivatives have shown potent urease inhibitory activity.[11]

The presence of the acetyl group offers an additional site for modification, allowing for the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. For example, the acetyl group can be reduced, oxidized, or used as a handle to build more complex structures.

Spectroscopic Characterization

Accurate structural elucidation is paramount. Below is a summary of the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR:

-

The aromatic protons will appear in the typical downfield region (~7.5-8.2 ppm). The splitting patterns will be complex due to the meta-substitution.

-

The methyl protons of the acetyl group will appear as a sharp singlet further upfield (~2.6 ppm).

¹³C NMR:

-

The carbonyl carbon of the acetyl group will be significantly downfield (~197 ppm).

-

The aromatic carbons will resonate in the ~125-140 ppm region.

-

The methyl carbon will be found upfield (~26 ppm).

-

Note on the Isothiocyanate Carbon: The carbon of the -N=C=S group often presents a very broad, weak signal, or is sometimes unobservable ("near-silence").[15][16][17] This is due to quadrupolar relaxation caused by the adjacent ¹⁴N nucleus and the molecule's conformational flexibility.[15][17] Its chemical shift is typically in the range of 130-140 ppm.[15]

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 2000 - 2200 | -N=C=S asymmetric stretch | Strong, Sharp |

| ~1680 | C=O stretch (Aryl ketone) | Strong |

| ~1600, ~1480 | C=C aromatic ring stretches | Medium |

| ~1360 | C-H bend (methyl of acetyl) | Medium |

The most characteristic peak is the strong, sharp absorption for the isothiocyanate group, which is a definitive marker for the compound's identity.[18]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight.

-

Molecular Ion (M⁺): m/z = 177[1]

-

Key Fragmentation: A prominent fragment is often observed at m/z = 134, corresponding to the loss of the acetyl group ([M-COCH₃]⁺). Another significant fragment at m/z = 43 corresponds to the acetyl cation ([COCH₃]⁺).

Safety and Handling

This compound is a reactive chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: It is harmful if swallowed or in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a potent synthetic intermediate with significant, demonstrated utility for the construction of biologically relevant molecules. Its straightforward synthesis from readily available starting materials, combined with the versatile reactivity of its dual functional groups, makes it an attractive tool for medicinal chemists and drug discovery professionals. The insights provided in this guide into its synthesis, reactivity, and spectroscopic profile serve as a foundational resource for its effective application in the laboratory.

References

- 1. 3-Acetylphenylisothiocyanate [webbook.nist.gov]

- 2. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. cbijournal.com [cbijournal.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. benchchem.com [benchchem.com]

- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 17. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemicalpapers.com [chemicalpapers.com]

Synthesis of 3-Acetylphenyl Isothiocyanate from 3-Aminoacetophenone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylphenyl isothiocyanate is a valuable bifunctional reagent and a key building block in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its structure incorporates both an electrophilic isothiocyanate moiety and a versatile acetyl group, enabling diverse subsequent chemical transformations. This guide provides a detailed, field-proven methodology for the synthesis of this compound from its readily available precursor, 3-aminoacetophenone. We will focus on a robust and safer alternative to traditional methods involving highly toxic reagents, specifically the in situ generation and subsequent decomposition of a dithiocarbamate salt. This document furnishes a complete walkthrough of the chemical principles, a step-by-step experimental protocol, purification and characterization techniques, critical safety considerations, and a troubleshooting guide to ensure reproducible, high-yield synthesis.

Chemical Principles and Mechanistic Rationale

The conversion of a primary aromatic amine, such as 3-aminoacetophenone, into an isothiocyanate (-NH₂ → -N=C=S) is a cornerstone transformation in synthetic organic chemistry. While historically accomplished using the highly hazardous thiophosgene (CSCl₂), modern synthetic chemistry prioritizes safer, more environmentally benign routes.[1][2] The most prevalent and effective of these is the dithiocarbamate decomposition pathway.[3]

This method proceeds in two main stages, typically performed in a one-pot procedure:

-

Dithiocarbamate Salt Formation: The primary amine acts as a nucleophile, attacking the electrophilic central carbon of carbon disulfide (CS₂). In the presence of a tertiary amine base, such as triethylamine (Et₃N), the resulting dithiocarbamic acid is deprotonated to form a stable dithiocarbamate salt in situ.[4]

-

Desulfurization and Elimination: The dithiocarbamate salt is then treated with a desulfurizing agent. This guide utilizes p-toluenesulfonyl chloride (tosyl chloride, TsCl), a highly effective reagent for this purpose. The tosyl chloride activates the dithiocarbamate, forming a labile thiotosyl ester intermediate. This intermediate rapidly decomposes, eliminating p-toluenesulfonamide and elemental sulfur (or a related sulfur species) to yield the desired isothiocyanate product.[4][5] This method is favored for its mild reaction conditions, generally high yields, and avoidance of extremely toxic reagents.[4]

The overall mechanism is depicted below.

Caption: Figure 1: Reaction Mechanism via Dithiocarbamate Decomposition

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol is adapted from the highly reliable method developed by Wong and Dolman, which offers excellent yields and operational simplicity.[4]

Reagents and Materials

| Reagent | CAS No. | Formula | M.W. ( g/mol ) | Key Hazards |

| 3-Aminoacetophenone | 99-03-6 | C₈H₉NO | 135.16 | Toxic, Irritant |

| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 76.14 | Highly Flammable, Toxic |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive |

| p-Toluenesulfonyl Chloride (TsCl) | 98-59-9 | C₇H₇ClO₂S | 190.65 | Corrosive, Water-reactive |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Carcinogen, Volatile |

| Saturated Sodium Bicarbonate (aq) | N/A | NaHCO₃ | 84.01 | None |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | None |

Step-by-Step Methodology

Caption: Figure 2: Experimental Workflow for Synthesis

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-aminoacetophenone (1.0 eq). Dissolve the amine in dichloromethane (DCM) to a concentration of approximately 0.5 M.

-

Dithiocarbamate Formation: Add carbon disulfide (1.1 eq) to the solution. Cool the flask in an ice-water bath to 0 °C.

-

Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over 5 minutes. A precipitate of the dithiocarbamate triethylammonium salt may form.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Decomposition: Remove the ice bath. Add p-toluenesulfonyl chloride (1.1 eq) to the mixture in one portion.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer. Extract the aqueous layer twice more with fresh portions of DCM.

-

Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification and Characterization

The crude product is typically a yellow to brown oil or low-melting solid and can be purified to high purity via flash column chromatography.

Purification Protocol

-

Technique: Flash column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with 100% hexanes and gradually increase the polarity (e.g., to 5-10% ethyl acetate in hexanes) to elute the product. The exact ratio should be determined by TLC analysis.

Caption: Figure 3: Purification and Analysis Workflow

Physical and Spectroscopic Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₉H₇NOS | [6] |

| Molecular Weight | 177.22 g/mol | N/A |

| Appearance | Yellowish oil or low-melting solid | [7] |

| Melting Point | 26 °C | [7] |

| Boiling Point | 324.4 °C at 760 mmHg | [7] |

| Refractive Index | 1.648 | [7] |

Expected Spectroscopic Signatures:

-

Infrared (IR) Spectroscopy: The most prominent feature is the very strong, broad absorption band characteristic of the asymmetric stretch of the isothiocyanate (-N=C=S) group, appearing in the 2000-2200 cm⁻¹ region.[8] A strong absorption for the acetyl carbonyl (C=O) stretch will also be present around 1680-1700 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A singlet integrating to 3 protons for the acetyl methyl group (-COCH₃) around δ 2.6 ppm.

-

A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) integrating to 4 protons.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

The isothiocyanate carbon (-N=C=S) typically appears around δ 130-140 ppm. This signal can sometimes be broad or difficult to observe due to quadrupolar relaxation from the adjacent ¹⁴N nucleus.[9]

-

The carbonyl carbon (C=O) will be downfield, around δ 197 ppm.

-

The methyl carbon (-CH₃) will be upfield, around δ 26 ppm.

-

Multiple signals will be present in the aromatic region (δ 125-140 ppm).

-

Safety, Handling, and Waste Disposal

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.

Reagent-Specific Hazards:

-

Carbon Disulfide (CS₂): Extremely flammable with a very low autoignition temperature. It is also highly toxic by inhalation and skin contact. All sources of ignition must be excluded from the work area.

-

Thiophosgene (CSCl₂) (if used as an alternative): EXTREMELY TOXIC AND CORROSIVE. Thiophosgene is a severe lachrymator and can cause fatal pulmonary edema upon inhalation.[10][11] Work with this reagent requires specialized training, a high-efficiency fume hood, and dedicated quenching procedures (e.g., using a basic solution like 2 M NaOH).[12][13] Due to its extreme hazard profile, its use is strongly discouraged if alternatives are available.

-

p-Toluenesulfonyl Chloride (TsCl): A corrosive solid that reacts with water and moisture, releasing hydrochloric acid. Avoid inhalation of dust and contact with skin.

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin exposure.

Waste Disposal: All organic waste, including residual solvents and reaction mixtures, must be collected in a designated chlorinated hazardous waste container. Aqueous layers should be neutralized before disposal according to institutional guidelines.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete formation of the dithiocarbamate salt. 2. Deactivated starting amine (electron-deficient). 3. Reagents (especially TsCl) degraded by moisture. | 1. Ensure stoichiometric amounts of CS₂ and base are used. Increase stir time for salt formation. 2. For less reactive amines, a stronger base or longer reaction times may be needed.[4] 3. Use freshly opened or properly stored reagents. Ensure all glassware is scrupulously dry. |

| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. Monitor carefully by TLC until the starting amine spot is no longer visible. Gentle warming (to ~40 °C) can be attempted cautiously. |

| Formation of Thiourea Byproduct | Presence of unreacted amine during workup or if the intermediate reacts with another amine molecule. | Ensure the reaction goes to completion. A slight excess of the CS₂/TsCl reagents can help consume all the starting amine. |

| Difficult Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography using TLC with different solvent polarities. A second column purification may be necessary. |

References

- 1. cbijournal.com [cbijournal.com]

- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Isothiocyanate 3-acétylphényle, 97 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. benchchem.com [benchchem.com]

- 10. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 11. nj.gov [nj.gov]

- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 13. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to the Electrophilicity of 3-Acetylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of 3-acetylphenyl isothiocyanate, a molecule of significant interest in the fields of chemical biology and drug discovery. The isothiocyanate (ITC) functional group is a potent electrophile, capable of forming covalent bonds with biological nucleophiles, thereby modulating protein function. The strategic placement of an acetyl group at the meta-position of the phenyl ring introduces distinct electronic features that fine-tune this reactivity. This document will dissect the underlying principles governing the electrophilicity of this compound, offer theoretical and practical frameworks for its assessment, and provide detailed experimental protocols for its synthesis and characterization.

Introduction: The Isothiocyanate Moiety as a Privileged Electrophile

Isothiocyanates (R-N=C=S) are a class of naturally occurring and synthetic compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action is frequently attributed to the electrophilic nature of the central carbon atom within the ITC functional group. This carbon is susceptible to nucleophilic attack by amino acid residues in proteins, most notably the thiol group of cysteine and the amino group of lysine.[2][3] This ability to form stable covalent adducts with protein targets makes isothiocyanates valuable tools as chemical probes and promising candidates for the development of targeted covalent inhibitors.[1][4]

The reactivity of the isothiocyanate group can be modulated by the nature of the substituent 'R'. In the case of aryl isothiocyanates, the electronic properties of substituents on the aromatic ring play a crucial role in determining the electrophilicity of the ITC carbon. Electron-withdrawing groups are generally expected to enhance electrophilicity, while electron-donating groups may attenuate it.

This guide focuses specifically on this compound, a molecule that features an electron-withdrawing acetyl group in the meta position. This substitution pattern is of particular interest as it influences the electronic properties of the phenyl ring through inductive and resonance effects, thereby providing a nuanced modulation of the isothiocyanate's reactivity.

The Electrophilic Character of this compound: A Mechanistic Perspective

The electrophilicity of the isothiocyanate carbon in this compound is a consequence of the cumulative electronic effects of the nitrogen and sulfur atoms, as well as the acetyl-substituted phenyl ring. The electronegative nitrogen and sulfur atoms create a dipole, rendering the central carbon electron-deficient and thus susceptible to nucleophilic attack.

The Influence of the 3-Acetyl Group

The acetyl group (-COCH₃) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution.[5] Its electron-withdrawing nature stems from two primary effects:

-

Inductive Effect (-I): The electronegative oxygen atom of the carbonyl group pulls electron density away from the phenyl ring through the sigma bond framework. This effect is distance-dependent and deactivates the entire ring.

-

Resonance Effect (-M or -R): The carbonyl group can withdraw electron density from the phenyl ring via resonance, particularly when it is in conjugation with the ring (i.e., at the ortho or para positions). In the meta position, the resonance effect is not as pronounced for the positions ortho and para to the isothiocyanate group, but it still contributes to the overall electron-withdrawing character of the substituent.

The net effect of the 3-acetyl group is a decrease in the electron density of the phenyl ring. This, in turn, withdraws electron density from the isothiocyanate moiety, further polarizing the N=C=S bond and increasing the partial positive charge on the central carbon. Consequently, this compound is predicted to be a more potent electrophile than unsubstituted phenyl isothiocyanate.

Theoretical and Experimental Assessment of Electrophilicity

A multi-faceted approach, combining computational and experimental methods, is essential for a thorough understanding of the electrophilicity of this compound.

Computational Analysis

Computational chemistry offers valuable insights into the electronic structure and reactivity of molecules. For this compound, the following computational approaches are recommended:

-

Molecular Orbital Theory: Calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy can provide a qualitative measure of electrophilicity. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

-

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution on the molecular surface. A region of strong positive potential (typically colored blue) on the isothiocyanate carbon would confirm its electrophilic character.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to calculate the partial atomic charges on the atoms of the isothiocyanate group, providing a quantitative measure of the charge separation.

Spectroscopic Characterization

Spectroscopic techniques can provide indirect evidence of the electronic environment of the isothiocyanate group.

-

¹³C NMR Spectroscopy: The chemical shift of the isothiocyanate carbon is sensitive to its electronic environment.[6][7][8] A more downfield chemical shift (higher ppm value) generally correlates with greater electrophilicity. However, it is important to note that the isothiocyanate carbon signal can be broad and difficult to detect due to quadrupolar broadening by the adjacent ¹⁴N nucleus and conformational flexibility.[6][8] For phenyl isothiocyanate, the isothiocyanate carbon appears around 135.44 ppm in CDCl₃.[2] It is anticipated that the electron-withdrawing acetyl group in the meta position would cause a downfield shift of this signal in this compound.

-

Infrared (IR) Spectroscopy: The asymmetric stretching vibration of the -N=C=S group typically appears as a strong, sharp band in the range of 2000-2200 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents.

Kinetic Studies with Model Nucleophiles

The most direct method for quantifying the electrophilicity of this compound is to measure its reaction rate with a model nucleophile. N-acetylcysteine (NAC) is a commonly used model for the cysteine residues found in proteins, as it possesses a nucleophilic thiol group.

The reaction of this compound with NAC is expected to proceed via nucleophilic attack of the thiolate anion on the electrophilic isothiocyanate carbon, forming a dithiocarbamate adduct. The rate of this reaction can be monitored using techniques such as HPLC or UV-Vis spectroscopy.

| Parameter | Description | Anticipated Trend for this compound |

| Second-Order Rate Constant (k₂) | A measure of the reaction rate between the isothiocyanate and a nucleophile. | Higher than that of phenyl isothiocyanate due to the electron-withdrawing acetyl group. |

| ¹³C NMR Chemical Shift (δNCS) | The chemical shift of the isothiocyanate carbon. | Downfield (higher ppm) compared to phenyl isothiocyanate. |

| IR Stretching Frequency (νNCS) | The frequency of the asymmetric stretch of the N=C=S bond. | Potentially at a higher wavenumber compared to phenyl isothiocyanate. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and reactivity assessment of this compound.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 3-aminoacetophenone.

-

To a solution of 3-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., a mixture of ethanol and water) at 0-10°C, add carbon disulfide (1.2 eq).

-

While maintaining the temperature, slowly add a concentrated aqueous solution of ammonia (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate, the ammonium dithiocarbamate salt, should be observed.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Dissolve the dithiocarbamate salt from Step 1 in cold water.

-

To this solution, add a solution of lead(II) nitrate (1.0 eq) in water dropwise with vigorous stirring. A precipitate of lead sulfide will form.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Kinetic Analysis of the Reaction with N-Acetylcysteine (NAC)

This protocol outlines a method for determining the second-order rate constant for the reaction of this compound with NAC using HPLC.

-

This compound

-

N-acetylcysteine (NAC)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column and UV detector

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in acetonitrile.

-

Prepare a stock solution of NAC in the phosphate buffer.

-

-

Reaction Setup:

-

In a thermostated reaction vessel, equilibrate the phosphate buffer to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding a small aliquot of the this compound stock solution to the buffered NAC solution with rapid mixing. The final concentrations should be in a suitable range for kinetic analysis (e.g., pseudo-first-order conditions with NAC in excess).

-

-

Time-Course Monitoring:

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution that will stop the reaction (e.g., a solution containing a large excess of a scavenger thiol or by acidification).

-

-

HPLC Analysis:

-

Analyze the quenched samples by reverse-phase HPLC.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the starting material (this compound) from the product (the NAC adduct).

-

Monitor the disappearance of the this compound peak or the appearance of the product peak at an appropriate wavelength (e.g., determined by a UV scan of the starting material).

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Under pseudo-first-order conditions ([NAC] >> [ITC]), the data should fit a first-order exponential decay. The observed rate constant (k_obs) can be obtained from this fit.

-

The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of NAC.

-

Applications in Drug Discovery and Chemical Biology

The enhanced electrophilicity of this compound, coupled with the potential for further chemical modification of the acetyl group, makes it an attractive scaffold for various applications.

Covalent Probes for Target Identification

This compound can be utilized as a covalent probe to identify the protein targets of isothiocyanate-based compounds.[1][4] By incorporating a reporter tag (e.g., a biotin or a clickable alkyne) onto the acetyl group, researchers can "fish" for proteins that are covalently modified by the isothiocyanate. Subsequent proteomic analysis can then identify these target proteins, providing valuable insights into the mechanism of action of the compound.

Development of Targeted Covalent Inhibitors

The isothiocyanate group can serve as a "warhead" for the design of targeted covalent inhibitors.[9] By attaching a molecular scaffold that confers selectivity for a particular protein target to the this compound core, it is possible to create a molecule that specifically and irreversibly binds to its target. This approach can lead to compounds with enhanced potency and duration of action.

Figure 1: Logical relationship of the components of this compound and its applications.

Conclusion

This compound represents a compelling molecular entity for researchers at the interface of chemistry and biology. Its electrophilicity, fine-tuned by the meta-acetyl group, makes it a more reactive and potentially more potent modulator of protein function than simpler aryl isothiocyanates. The synthetic accessibility and the potential for further chemical elaboration of the acetyl group provide a versatile platform for the design of novel chemical probes and targeted therapeutics. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization, and application of this promising compound, empowering researchers to explore its full potential in their respective fields.

References

- 1. Covalent chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

spectroscopic data (NMR, IR, MS) of 3-Acetylphenyl Isothiocyanate

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Acetylphenyl Isothiocyanate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₉H₇NOS), a versatile bifunctional molecule of interest in chemical synthesis and drug development. As a compound featuring both a reactive isothiocyanate group and a ketone moiety on an aromatic ring, its structural confirmation relies on the synergistic interpretation of multiple analytical techniques. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles and field-proven methodologies.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a fundamental understanding of the molecule's structure and properties.

IUPAC Name: 1-(3-isothiocyanatophenyl)ethan-1-one[1] CAS Number: 3125-71-1[1][2] Molecular Formula: C₉H₇NOS[1][3] Molecular Weight: 177.22 g/mol [3] Structure:

| Property | Value | Reference |

| Exact Mass | 177.024835 g/mol | [3] |

| Appearance | Colorless to yellow or brown fused solid or clear liquid as melt | [1] |

| Assay (GC) | ≥96.0% | [1] |

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by two key features: the intense, sharp absorption of the isothiocyanate group and the strong absorption of the carbonyl group.

The isothiocyanate (–N=C=S) functional group produces a very strong and characteristic asymmetric stretching vibration, typically appearing in the 2000–2200 cm⁻¹ region.[4] This band is often sharp and serves as a primary diagnostic marker. The carbonyl (C=O) stretch of the acetyl group is also strong and appears in the typical range for aromatic ketones, approximately 1680–1700 cm⁻¹.

Experimental IR Data Summary

The following data is derived from publicly available ATR-IR spectra.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2100 | Strong, Sharp | –N=C=S Asymmetric Stretch |

| ~1685 | Strong | C=O Stretch (Aromatic Ketone) |

| ~1600, ~1480 | Medium-Weak | C=C Aromatic Ring Skeletal Vibrations |

| ~1360 | Medium | C-H Bend (Methyl Group) |

| ~1250 | Medium | C-C Stretch (Aromatic-Ketone) |

| ~800-900 | Medium-Strong | C-H Out-of-Plane Bending (meta-disubstituted ring) |

Protocol: Acquiring an ATR-IR Spectrum

This protocol outlines the standard procedure for obtaining an Attenuated Total Reflectance (ATR) IR spectrum for a solid or liquid sample like this compound.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal. If it is a solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. Process the resulting spectrum to label significant peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Workflow for IR Spectral Analysis

References

Navigating the Synthesis of Novel Therapeutics: A Technical Guide to 3-Acetylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 3-Acetylphenyl Isothiocyanate in Medicinal Chemistry

This compound, a member of the broader isothiocyanate class of organic compounds, has emerged as a significant building block in the landscape of modern drug discovery and development. Its unique bifunctional nature, featuring both an electrophilic isothiocyanate group and a ketone moiety, allows for a diverse range of chemical transformations, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of this compound, from its commercial availability to its practical applications in the synthesis of biologically active molecules, with a particular focus on the preparation of thiourea derivatives known for their therapeutic potential.[1][2] Isothiocyanates, in general, are recognized for their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, underscoring the importance of this chemical class in the development of new therapeutic agents.[3][4][5][6]

Commercial Availability: A Comparative Overview of Suppliers

Sourcing high-purity this compound is the foundational step for any research or development program. Several reputable chemical suppliers offer this reagent, each with varying specifications and available quantities. Below is a comparative table to aid in the selection of a suitable supplier based on key technical parameters.

| Supplier | Product Name | CAS Number | Purity/Assay | Available Quantities | Physical Form |

| Thermo Fisher Scientific | This compound, 97% | 3125-71-1 | ≥96.0% (GC) | 1 g, 5 g | Fused solid or clear liquid as melt |

| BOC Sciences | This compound | 3125-71-1 | Not specified | Inquiry for price | Not specified |

| Various Suppliers on Guidechem | This compound | 3125-71-1 | 98% to 99% | Grams to Kilograms | Colorless liquid or powder |

Safe Handling and Storage: Ensuring Laboratory Safety

Due to its reactive nature, proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound. The following guidelines are synthesized from safety data sheets (SDS) provided by leading suppliers.[7][8][9]

Hazard Identification and Personal Protective Equipment (PPE):

This compound is classified as harmful if swallowed or in contact with skin, and toxic if inhaled. It can cause severe skin burns and eye damage.[7][8] Therefore, stringent adherence to safety protocols is mandatory.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and ensure full body coverage.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, use a NIOSH-approved respirator.

Storage Recommendations:

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[7] The recommended storage temperature is typically between 2-8°C.

Spill and Disposal Procedures:

In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Core Application: A Gateway to Bioactive Thiourea Derivatives

A primary application of this compound in drug discovery is its use as a precursor for the synthesis of N-acyl thiourea derivatives.[2] The isothiocyanate group readily reacts with primary and secondary amines in a nucleophilic addition reaction to form the corresponding thiourea linkage.[10] This reaction is highly efficient and provides a straightforward method for generating a diverse library of compounds for biological screening.

The resulting acetylphenyl thiourea derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for further investigation.[1]

Experimental Workflow: Synthesis of N-Aryl-N'-(3-acetylphenyl)thiourea

The following diagram illustrates the general workflow for the synthesis of N-aryl-N'-(3-acetylphenyl)thiourea, a common class of derivatives prepared from this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.ie [fishersci.ie]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

safety and handling of 3-Acetylphenyl Isothiocyanate

An In-Depth Technical Guide to the Safe Handling of 3-Acetylphenyl Isothiocyanate

Introduction

This compound (CAS No. 3125-71-1) is a bifunctional organic compound featuring both a reactive isothiocyanate group (-N=C=S) and a ketone moiety. This unique structure makes it a valuable intermediate and building block in medicinal chemistry and organic synthesis.[1][2][3] Isothiocyanates are well-regarded for their broad biological activities, including anticancer and antimicrobial properties, making them key pharmacophores in drug development.[4][5][6]

However, the very reactivity that makes this compound synthetically useful also renders it hazardous. The electrophilic carbon of the isothiocyanate group readily reacts with biological nucleophiles, such as the amine and thiol groups found in proteins.[2][7] This inherent reactivity is the biochemical basis for its toxicity and corrosivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounding all protocols in the causality of its chemical nature.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a thorough understanding of a chemical's inherent hazards. Only by first characterizing the risk can appropriate controls be implemented. This compound is a potent chemical that demands respect and careful handling.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 3125-71-1 | [8][9] |

| Molecular Formula | C₉H₇NOS | [8][10] |

| Molecular Weight | 177.23 g/mol | [8][9] |

| Appearance | Light yellow, low melting solid | [9][10] |

| Melting Point | 26 °C | [9] |

| Sensitivity | Moisture Sensitive | [9] |

Table 2: GHS Hazard Classification [8][9][10][11]

| Pictogram | GHS Class | Signal Word | Hazard Statement |

|

| Acute Toxicity, Inhalation (Category 3) | Danger | H331: Toxic if inhaled. |

|

| Skin Corrosion (Category 1C) | Danger | H314: Causes severe skin burns and eye damage. |

|

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage. |

|

| Acute Toxicity, Oral (Category 4) | Danger | H302: Harmful if swallowed. |

|

| Acute Toxicity, Dermal (Category 4) | Danger | H312: Harmful in contact with skin. |

Core Dangers Explained

-

Severe Corrosivity: The primary hazard is the compound's ability to cause severe skin burns and serious, potentially irreversible, eye damage.[8][10][11] This is a direct result of the isothiocyanate group's reaction with water (moisture on the skin or in the eyes) and proteins, leading to rapid tissue destruction. Like many isothiocyanates, it is also a potent lachrymator (a substance that irritates the eyes and causes tears).[12]

-

Inhalation Toxicity: As a low-melting solid, the compound can become a powder or vapor that is toxic if inhaled.[8][10][11] The respiratory tract is rich in moisture and proteins, making it highly susceptible to the corrosive and reactive nature of isothiocyanates.

-

Moisture Sensitivity: The compound reacts with water. This reactivity not only degrades the material but also contributes to its hazardousness, as it can react with ambient humidity or moisture on surfaces and biological tissues.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.ie [fishersci.ie]

- 9. This compound | 3125-71-1 [amp.chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 3-Acetylphenyl Isothiocyanate: Synthesis, Properties, and Applications in Drug Discovery

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. Among the vast arsenal of chemical functionalities available to the synthetic chemist, the isothiocyanate group (–N=C=S) stands out for its unique reactivity and broad utility. This guide provides an in-depth technical exploration of a particularly valuable, yet often overlooked, reagent: 3-Acetylphenyl Isothiocyanate. While not a naturally occurring compound, its synthetic accessibility and the inherent reactivity of its constituent functional groups make it a powerful tool for the construction of diverse chemical libraries. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols and data, but also the underlying scientific rationale and field-proven insights to empower your research endeavors. We will delve into its historical context within the broader field of isothiocyanate chemistry, detail its synthesis and characterization, and explore its burgeoning applications in the creation of biologically active molecules.

I. The Isothiocyanate Functionality: A Brief Historical and Mechanistic Overview

The chemistry of isothiocyanates has a rich history, with the first synthesis of an aryl isothiocyanate, phenyl isothiocyanate, dating back to the 19th century. These compounds, characterized by the cumulene-like –N=C=S functional group, are renowned for their electrophilic character at the central carbon atom. This reactivity makes them highly susceptible to nucleophilic attack, a property that has been extensively exploited in organic synthesis.

The general synthetic routes to isothiocyanates have evolved significantly over the past century, moving from hazardous reagents like thiophosgene to safer and more efficient methods.[1] A common and widely adopted strategy involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently decomposed to the isothiocyanate using a desulfurizing agent.[2] This two-step, one-pot approach is favored for its operational simplicity and avoidance of highly toxic reagents.[3]

The discovery and development of this compound is not marked by a single seminal publication but rather is a testament to the expansion of the chemical toolkit available to medicinal chemists. Its emergence is a direct consequence of the established reliability of isothiocyanate synthesis methods and the growing interest in creating diverse libraries of compounds for biological screening.

II. Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective use in the laboratory. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NOS | [] |

| Molecular Weight | 177.22 g/mol | [] |

| Appearance | Colorless to pale yellow crystalline solid | [5][6] |

| Melting Point | 26 °C | [7] |

| Boiling Point | 324.4 °C at 760 mmHg | [7] |

| Density | 1.11 g/cm³ | |

| Refractive Index | 1.648 | [7] |

| Solubility | Soluble in most organic solvents | [8] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the –N=C=S group, typically appearing in the range of 2000-2200 cm⁻¹. For this compound, this peak is a definitive indicator of the presence of the isothiocyanate functionality. Additionally, a strong absorption band corresponding to the carbonyl (C=O) stretch of the acetyl group will be observed around 1680-1700 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns being indicative of the 1,3-disubstituted benzene ring. A singlet corresponding to the three protons of the methyl group in the acetyl moiety will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbon of the isothiocyanate group, typically in the range of 125-140 ppm. The carbonyl carbon of the acetyl group will also have a characteristic chemical shift further downfield.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural confirmation.

III. Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound is most reliably achieved from its corresponding primary amine, 3-aminoacetophenone, which is commercially available.[9] The following protocol details a robust and scalable two-step, one-pot procedure that avoids the use of highly toxic reagents like thiophosgene.

Reaction Scheme:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol:

Materials:

-

3-Aminoacetophenone

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N) or another suitable base

-

Tosyl Chloride (TsCl) or another suitable desulfurizing agent

-

Dichloromethane (DCM) or another suitable organic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a well-ventilated fume hood, dissolve 3-aminoacetophenone (1.0 eq) in dichloromethane.

-

To this solution, add triethylamine (2.0 eq).

-

Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise while stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

-

-

Formation of this compound:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion.

-

-

Work-up and Purification:

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Self-Validating System and Causality:

-

Choice of Base: Triethylamine is a common and effective organic base for the formation of the dithiocarbamate salt. Its role is to deprotonate the amine, facilitating its nucleophilic attack on carbon disulfide.

-

Choice of Desulfurizing Agent: Tosyl chloride is an effective desulfurizing agent that reacts with the dithiocarbamate salt to form an unstable intermediate that readily eliminates to give the isothiocyanate, tosyl anion, and hydrogen sulfide.[10] Other reagents such as ethyl chloroformate or di-tert-butyl dicarbonate can also be used.[11]

-

Temperature Control: The initial reaction with carbon disulfide and the addition of the desulfurizing agent are often performed at low temperatures to control the exothermic nature of the reactions and minimize side product formation.

-

Aqueous Work-up: The aqueous work-up is crucial for removing the triethylammonium salts and any remaining water-soluble byproducts, leading to a cleaner crude product.

IV. Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a versatile building block for the synthesis of thiourea derivatives.[8] The isothiocyanate group readily reacts with primary and secondary amines to form N,N'-disubstituted thioureas, a class of compounds known to exhibit a wide range of biological activities.[12][13]

Synthesis of Thiourea Derivatives:

The reaction of this compound with an amine is typically a straightforward and high-yielding process, often requiring only mixing the two components in a suitable solvent at room temperature or with gentle heating.

References

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 5. forecastchemicals.com [forecastchemicals.com]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Page loading... [wap.guidechem.com]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 9. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. cbijournal.com [cbijournal.com]

- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Theoretical Investigation of 3-Acetylphenyl Isothiocyanate: A Computational Chemistry Whitepaper

Abstract

Isothiocyanates (ITCs) represent a class of organosulfur compounds with significant applications in medicinal chemistry and materials science, demonstrating a range of biological activities, including anticancer properties.[1] 3-Acetylphenyl Isothiocyanate, an aromatic ITC featuring a reactive acetyl group, presents a compelling subject for theoretical investigation to elucidate its electronic structure, reactivity, and spectroscopic characteristics. This technical guide outlines a comprehensive computational methodology based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to thoroughly characterize this molecule. We provide a structured approach for researchers, scientists, and drug development professionals to computationally model this compound, offering insights into its molecular geometry, vibrational modes, electronic transitions, and reactivity profile. This guide serves as a foundational framework for future in silico studies aimed at exploring its potential as a therapeutic agent or a synthon in organic chemistry.